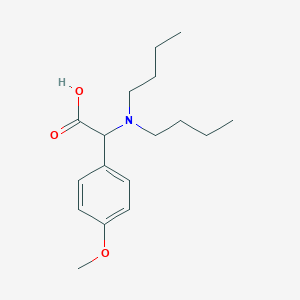

Alpha-(Dibutylamino)-4-methoxy-benzeneacetic Acid

Description

Properties

Molecular Formula |

C17H27NO3 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2-(dibutylamino)-2-(4-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C17H27NO3/c1-4-6-12-18(13-7-5-2)16(17(19)20)14-8-10-15(21-3)11-9-14/h8-11,16H,4-7,12-13H2,1-3H3,(H,19,20) |

InChI Key |

KWQGEYNCOAUVAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(C1=CC=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key steps include:

Esterification or Carboxylation:

Benzene derivatives such as 4-methoxyphenylacetic acid are prepared via esterification of corresponding acids or via directed ortho/para substitution reactions on benzene rings, followed by oxidation or carboxylation to introduce the acetic acid moiety.Introduction of the Dibutylamino Group:

The dibutylamino group is introduced through nucleophilic substitution or amination reactions on suitable intermediates, such as halogenated benzene derivatives or via amination of activated aromatic compounds.

Reaction of 2-(4-dibutylamino-2-hydroxybenzoyl)benzoic Acid with Methoxy-Substituted Amines

According to patent EP0435149B1, the synthesis involves reacting a precursor compound, 2-(4-dibutylamino-2-hydroxybenzoyl)benzoic acid , with 4-methoxy-2-methyldiphenylamine in the presence of concentrated sulfuric acid to produce a phthalide intermediate. This process is crucial for constructing the core structure with the dibutylamino and methoxy functionalities.

Reaction conditions:

- Sulfuric acid catalysis at 0–50°C for 5–50 hours.

- The reaction mixture is then neutralized and the phthalide is isolated by filtration.

- Ring closure reactions are performed with alkali solutions (e.g., sodium hydroxide) in organic solvents such as benzene, toluene, or chlorobenzene, often under reflux conditions.

Ring Closure and Cyclization to Form Benzeneacetic Acid Derivative

The key step involves cyclization of the phthalide intermediate to generate the benzeneacetic acid core with the desired substitutions. This is achieved by heating the intermediate with alkali (e.g., sodium hydroxide) in an organic solvent, facilitating ring closure and formation of the target compound.

Typical reaction parameters:

| Parameter | Details |

|---|---|

| Alkali used | Sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate |

| Solvent | Aromatic hydrocarbons (benzene, toluene, xylene), halogenated aromatics, alcohols (amyl, octyl), ethers, ketones |

| Temperature | Reflux (generally 50°C or higher) |

| Duration | 5–50 hours |

Purification and Crystallization

Post-reaction, the mixture is filtered, washed with water, and recrystallized from suitable solvents such as methanol, ethanol, or acetic acid to obtain high-purity crystals of Alpha-(Dibutylamino)-4-methoxy-benzeneacetic Acid .

Alternative Approaches and Variations

Direct Amination of Aromatic Precursors:

Aromatic amines with dibutylamino groups can be introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination on halogenated aromatic compounds.Use of Protecting Groups:

Protecting groups may be employed on amines or hydroxyl groups to facilitate selective reactions and improve yields.Solvent Optimization:

The choice of organic solvent significantly influences the reaction efficiency, with aromatic hydrocarbons and halogenated aromatics being most suitable.

Data Summary and Reaction Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Synthesis of phthalide intermediate | 2-(4-dibutylamino-2-hydroxybenzoyl)benzoic acid + 4-methoxy-2-methyldiphenylamine | Sulfuric acid, 0–50°C, 5–50 hours | Not specified | Key intermediate formation |

| Ring closure to benzeneacetic acid | Phthalide + alkali + organic solvent | Reflux, 50°C+, 5–50 hours | High purity crystals | Purification via recrystallization |

Research Findings and Patent Data

The synthesis methods are well-documented in patent literature, notably EP0435149B1, which details the reaction conditions, reagents, and purification steps for the preparation of this compound. The process emphasizes mild reaction conditions, solvent flexibility, and purification protocols to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylamino)-2-(4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)-2-(4-methoxyphenyl)acetic acid involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways: It may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations on the Benzene Ring

Substituents on the benzene ring and acetic acid side chain critically determine chemical behavior and applications. Key analogues include:

Key Findings :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with the electron-withdrawing fluoro substituents in the 3,5-difluoro analogue . This difference may reduce acidity of the acetic acid moiety compared to fluorinated derivatives.

Dibutylamino-Containing Compounds

The dibutylamino group is rare in the provided evidence. A structurally distinct example is Acetic acid, 2-[[4-(dibutylamino)-6-methyl-2-pyrimidinyl]thio]-, hydrazide (CAS: Not provided; molecular weight: 325.47 g/mol). This compound features a pyrimidinyl-thioacetate backbone with a dibutylamino group, suggesting applications in agrochemicals or coordination chemistry .

Comparison :

- Backbone Flexibility : The benzeneacetic acid scaffold allows for planar aromatic interactions, unlike the pyrimidine ring in the hydrazide derivative, which may confer rigidity .

- Biological Activity: Dibutylamino groups in both compounds likely contribute to interactions with hydrophobic biological targets, though the pyrimidine derivative’s thioether linkage may confer distinct reactivity .

Methoxy-Substituted Benzeneacetic Acids

Methoxy groups are common in bioactive molecules. Notable examples:

| Compound Name | CAS Number | Substituents | Applications |

|---|---|---|---|

| 4-Methoxybenzeneacetic acid | 938-96-5 | 4-methoxy | Flavoring agent; synthetic intermediate |

| Benzeneacetic acid, 4-hydroxy-3-methoxy | 306-08-1 | 4-hydroxy, 3-methoxy | Antioxidant; vanillin precursor |

Key Differences :

Pharmacological and Toxicological Profiles

Direct toxicity data for this compound is absent in the evidence. However, inferences can be drawn:

- Phenoxypropionic Analogues: Compounds like 2-(4-chloro-2-methylphenoxy)propionic acid exhibit high toxicity, suggesting that bulky alkylamino groups (e.g., dibutylamino) may require stringent handling precautions .

- Safety Protocols : Analogous benzeneacetic acids recommend precautions such as avoiding ignition sources (P210) and preventing child access (P102) .

Biological Activity

Alpha-(Dibutylamino)-4-methoxy-benzeneacetic acid is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a dibutylamino group attached to a methoxy-substituted benzeneacetic acid structure. This unique configuration contributes to its biological properties, influencing its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic contexts:

- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, research indicates that derivatives containing dibutylamino groups enhance cytotoxic effects against cancer cell lines, demonstrating an ability to induce apoptosis and inhibit cell proliferation .

- Mechanism of Action : The mechanism underlying the anticancer activity involves the modulation of key signaling pathways. Compounds with dibutylamino moieties have been found to disrupt the cell cycle and promote apoptosis through pathways involving Bcl-2 family proteins and caspases . Additionally, they may inhibit kinases involved in cell cycle regulation, leading to G1 phase arrest in cancer cells .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress and reduce the risk of cancer progression .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of dibutylamino-containing compounds:

- In Vitro Studies : In vitro assays demonstrated that derivatives with dibutylamino groups showed enhanced cytotoxicity against prostate cancer cell lines (e.g., LNCaP, PC-3) with IC50 values significantly lower than those of their parent compounds .

- Molecular Docking Studies : Molecular docking simulations have identified potential targets for this compound, including kinases involved in tumor growth. These studies help elucidate how structural modifications can enhance bioactivity .

- Comparative Analysis : A comparative analysis of various derivatives indicated that those with a dibutylamino group exhibited superior selectivity and potency compared to other amino-substituted analogs. This suggests that the dibutyl group plays a crucial role in enhancing the compound's interaction with biological targets .

Data Table

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Compound | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer (Prostate) | 2.2 | Induces apoptosis via caspase activation |

| Dibutylamino derivative A | Anticancer (Breast) | 1.6 | Inhibits CDK kinases, leading to G1 phase arrest |

| Dibutylamino derivative B | Antioxidant | Not specified | Reduces oxidative stress markers |

Q & A

Basic: What are the recommended synthetic routes and purification methods for Alpha-(Dibutylamino)-4-methoxy-benzeneacetic Acid?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the dibutylamino group can be introduced by reacting 4-methoxybenzeneacetic acid derivatives with dibutylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Purification typically involves recrystallization using solvents like methanol or ethanol, leveraging its moderate solubility in these solvents (e.g., 10–20 mg/mL in methanol at 25°C) . Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for removing byproducts.

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the presence of the dibutylamino group (δ 0.8–1.6 ppm for butyl protons) and methoxy resonance (δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z: [M+H] = 344.3 for CHNO·HCl) .

- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O stretch) and ~1250 cm (methoxy C-O stretch) .

Advanced: What experimental strategies are effective for studying its interaction with biological receptors?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with inflammatory receptors (e.g., COX-2). Optimize protonation states of the dibutylamino group at physiological pH .

- Receptor Binding Assays : Radiolabeled competitive binding studies (e.g., H-ligand displacement) in cell membranes, with IC calculations using nonlinear regression .

- In Vitro Functional Assays : Measure downstream signaling (e.g., cAMP levels via ELISA) in HEK293 cells transfected with target receptors .

Advanced: How should researchers address contradictions in solubility data across studies?

Methodological Answer:

- Controlled Solubility Testing : Use standardized buffers (e.g., PBS at pH 7.4) and temperatures (25°C vs. 37°C) to replicate conditions. For example, discrepancies in DMSO solubility may arise from incomplete sonication .

- HPLC Purity Analysis : Correlate solubility with impurity profiles; hydrophobic impurities (e.g., unreacted dibutylamine) may reduce apparent solubility .

Basic: What are the optimal storage conditions to maintain compound stability?

Methodological Answer:

Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the dibutylamino group. Avoid freeze-thaw cycles, as crystalline degradation products may form. Stability can be monitored via monthly HPLC-UV analysis (λ = 254 nm) .

Advanced: How does this compound compare structurally and functionally to its analogs?

Methodological Answer:

| Analog | Structural Difference | Functional Impact |

|---|---|---|

| 4-Aminobenzoic Acid | Lacks dibutylamino and methoxy | Lower membrane permeability; no receptor affinity |

| Dronedarone | Contains similar dibutylamino group | Enhanced antiarrhythmic activity due to iodine substitution |

| 4-Propoxybenzoic Acid | Lacks dibutylamino group | Reduced interaction with hydrophobic receptors |

Advanced: What computational methods are suitable for predicting its pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.